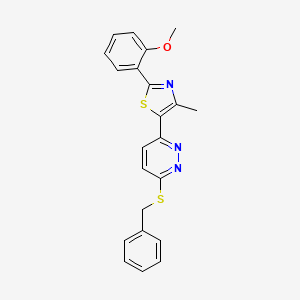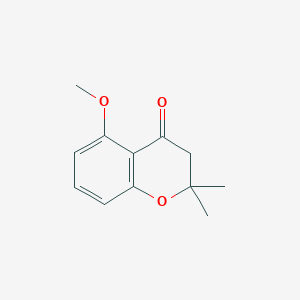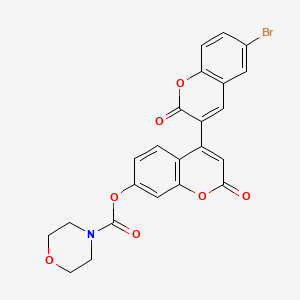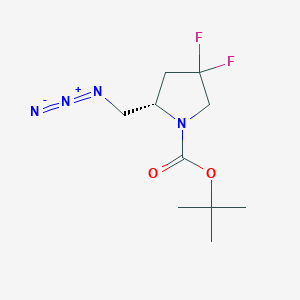
5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-based molecules and has been studied for its ability to modulate various biological pathways.
作用機序
The mechanism of action of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole involves the modulation of various biological pathways. It has been found to inhibit the activity of various enzymes such as COX-2, which is responsible for inflammation. It also activates various signaling pathways such as the MAPK pathway, which is involved in cell growth and survival. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has also been shown to have anti-inflammatory properties and can modulate the immune system. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the major advantages of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is its potential therapeutic properties. It has been found to have anti-cancer and anti-inflammatory properties, making it a promising compound for drug development. In addition, the synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
However, there are also limitations for lab experiments involving this compound. One of the major limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the toxicity and pharmacokinetics of this compound.
将来の方向性
There are several future directions for the study of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole. One of the major areas of interest is drug development. This compound has shown promising results in preclinical studies and further studies are needed to fully understand its potential as a therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Finally, studies are also needed to fully understand the toxicity and pharmacokinetics of this compound, which are important factors in drug development.
合成法
The synthesis of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole involves the condensation of 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylic acid hydrazide with 6-(benzylthio)pyridazine-3-carbaldehyde in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to yield the desired compound. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and elemental analysis.
科学的研究の応用
The potential therapeutic properties of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole have been studied in various scientific research fields. One of the major areas of interest is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to induce apoptosis in cancer cells by activating various pathways. In addition, this compound has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.
特性
IUPAC Name |
5-(6-benzylsulfanylpyridazin-3-yl)-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c1-15-21(28-22(23-15)17-10-6-7-11-19(17)26-2)18-12-13-20(25-24-18)27-14-16-8-4-3-5-9-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRESGIIOINHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2,3-Dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2472059.png)


![1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B2472063.png)

![4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2472065.png)
![1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2472070.png)
![2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2472072.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide](/img/structure/B2472074.png)


